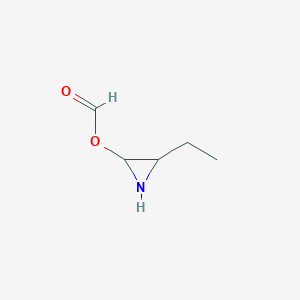

Ethyl aziridinyl formate

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9NO2 |

|---|---|

Molecular Weight |

115.13 g/mol |

IUPAC Name |

(3-ethylaziridin-2-yl) formate |

InChI |

InChI=1S/C5H9NO2/c1-2-4-5(6-4)8-3-7/h3-6H,2H2,1H3 |

InChI Key |

HNALLBODWXJCAI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(N1)OC=O |

Origin of Product |

United States |

Foundational & Exploratory

Ethyl aziridinyl formate chemical structure and properties

Chemical Identity & Core Properties

Executive Summary

Ethyl aziridinyl formate (IUPAC: Ethyl 1-aziridinecarboxylate; CAS: 671-51-2 ) is a reactive N-acylated aziridine derivative utilized primarily as a high-value electrophilic intermediate in organic synthesis and medicinal chemistry.[1][2][3][4][5][6][7] Characterized by the fusion of a strained three-membered aziridine ring with an ethoxycarbonyl group, this compound exhibits a unique reactivity profile. The electron-withdrawing carbonyl group activates the aziridine ring toward nucleophilic attack while simultaneously protecting the nitrogen from protonation under mild conditions.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, mechanistic reactivity, and safety considerations for research and development applications.

Chemical Identity and Physicochemical Properties[1][2][4][7][8]

Structural Characteristics

The molecule consists of an aziridine ring nitrogen-bonded to an ethyl formate moiety. The significant angle strain (~60° bond angles) of the aziridine ring, combined with the electron-withdrawing nature of the carbamate, makes the C-N bonds highly susceptible to cleavage.

| Property | Data |

| IUPAC Name | Ethyl 1-aziridinecarboxylate |

| Common Synonyms | N-(Ethoxycarbonyl)aziridine; 1-Carbethoxyaziridine |

| CAS Number | 671-51-2 |

| Molecular Formula | C₅H₉NO₂ |

| Molecular Weight | 115.13 g/mol |

| SMILES | CCOC(=O)N1CC1 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~147 °C (at 760 mmHg) |

| Density | 1.169 g/cm³ |

| Refractive Index | 1.454 |

| Flash Point | 42.8 °C |

| Solubility | Soluble in organic solvents (DCM, THF, Ether); hydrolyzes in water |

Synthesis and Manufacturing Protocols

Standard Synthesis Route: Acylation of Aziridine

The most robust method for synthesizing ethyl aziridinyl formate involves the nucleophilic substitution of ethyl chloroformate by aziridine (ethyleneimine) in the presence of a non-nucleophilic base.

Critical Process Parameters:

-

Temperature Control: The reaction is highly exothermic. Maintenance of 0°C to -10°C is critical during addition to prevent polymerization of the aziridine or decomposition of the product.

-

Base Selection: Triethylamine (TEA) or Pyridine is preferred over inorganic bases to maintain a homogeneous organic phase and prevent hydrolysis of the chloroformate.

Experimental Protocol

-

Setup: Flame-dried 3-neck round-bottom flask equipped with a pressure-equalizing addition funnel and nitrogen inlet.

-

Reagents:

-

Aziridine (1.0 eq)

-

Triethylamine (1.1 eq)

-

Ethyl Chloroformate (1.0 eq)

-

Solvent: Anhydrous Diethyl Ether or Dichloromethane (DCM).

-

-

Procedure:

-

Dissolve Aziridine and TEA in solvent and cool to 0°C.

-

Add Ethyl Chloroformate dropwise over 30–60 minutes. Note: Monitor internal temperature; do not exceed 5°C.

-

Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Filter off the triethylamine hydrochloride salt precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Distillation under reduced pressure is required to obtain high-purity material.

-

Synthesis Workflow Diagram

Figure 1: Step-by-step synthesis workflow for Ethyl Aziridinyl Formate via acylation.

Reactivity & Mechanism of Action[9]

Ring-Opening Dynamics

Ethyl aziridinyl formate acts as a "masked" electrophile. The carbonyl group pulls electron density from the nitrogen, increasing the electrophilicity of the ring carbons. However, unlike basic aziridines, the lone pair on the nitrogen is conjugated with the carbonyl, reducing its basicity and preventing self-polymerization under neutral conditions.

Key Reaction Pathways:

-

Acid-Catalyzed Ring Opening: Protonation or Lewis acid coordination (e.g., BF₃·OEt₂) at the carbonyl oxygen or nitrogen activates the ring for attack by weak nucleophiles.

-

Nucleophilic Attack: Strong nucleophiles (amines, thiols) can attack the ring carbons directly, leading to

-functionalized ethyl carbamates.

Mechanistic Pathway Diagram

Figure 2: Mechanism of acid-catalyzed nucleophilic ring opening.

Applications in Drug Development[9]

Pharmacophore Installation

Researchers use ethyl aziridinyl formate to introduce the ethyl carbamate (urethane) moiety while simultaneously linking it to a nucleophilic site on a drug scaffold. This is particularly useful in synthesizing:

-

Prodrugs: The carbamate linkage is metabolically stable but can be designed to degrade under specific enzymatic conditions.

-

Peptidomimetics: Used to create non-natural amino acid derivatives by reacting with carbon nucleophiles.

Cross-Linking Agents

Due to its bifunctional nature (reactive ring + ester group), it serves as a cross-linker in polymer chemistry and bioconjugation, allowing the tethering of proteins or peptides to surfaces containing nucleophilic residues (cysteine thiols or lysine amines).

Safety, Toxicity, and Handling (E-E-A-T)

Warning: Aziridine derivatives are potent alkylating agents. Strict safety protocols are mandatory.

Toxicology Profile

-

Acute Toxicity: High. Fatal if inhaled, swallowed, or absorbed through the skin.

-

Genotoxicity: Mutagenic. Capable of alkylating DNA bases (specifically guanine N7), leading to cross-linking and replication errors.

-

Carcinogenicity: Potential carcinogen based on structural analogy to other aziridines (e.g., Mitomycin C).

Handling Protocols

-

Engineering Controls: All operations must be conducted in a certified chemical fume hood.

-

PPE: Double nitrile gloves, chemical safety goggles, and a lab coat are mandatory. A full-face respirator is recommended if working outside a hood (not advised).

-

Decontamination: Spills should be neutralized immediately with 10% aqueous sodium thiosulfate or dilute hydrochloric acid (to open the ring to a less toxic chlorohydrin species) before disposal.

References

-

ChemicalBook. (n.d.). Ethyl Aziridinyl Formate Properties and CAS 671-51-2. Retrieved from

-

LookChem. (n.d.). Safety and Toxicity Data for Ethyl 1-aziridinecarboxylate. Retrieved from

-

BenchChem. (n.d.). Synthesis and Reaction Pathways of Aziridine Carboxylates. Retrieved from

-

GuideChem. (n.d.). Ethyl Formate Derivatives and Isotope Labeling. Retrieved from

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. N-(Ethoxycarbonyl)aziridine|lookchem [lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. lookchem.com [lookchem.com]

- 5. 671-51-2 CAS MSDS (ETHYL AZIRIDINYL FORMATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. ETHYL AZIRIDINYL FORMATE | 671-51-2 [m.chemicalbook.com]

- 7. fh至尊平台登录注册引领体育APP新潮流,打造个性化观赛体验 [ppcswitch.com]

Technical Whitepaper: Ethyl 1-aziridinecarboxylate (CAS 671-51-2)

Executive Summary

Ethyl 1-aziridinecarboxylate (CAS 671-51-2), also known as

Physicochemical Profile

The following data characterizes high-purity Ethyl 1-aziridinecarboxylate. Researchers should note that

| Property | Value / Description | Note |

| CAS Registry Number | 671-51-2 | |

| IUPAC Name | Ethyl aziridine-1-carboxylate | |

| Molecular Formula | ||

| Molecular Weight | 115.13 g/mol | |

| Appearance | Colorless to pale yellow liquid | May crystallize at low temps |

| Boiling Point | 67–68 °C @ 27 Torr | Extrapolates to ~160 °C @ 760 Torr |

| Density | Predicted value | |

| Solubility | Soluble in | Decomposes in protic solvents with acid |

| Stability | Moisture sensitive; Acid sensitive | Store at 2–8 °C under inert gas |

Synthetic Routes & Manufacturing[6][7]

The synthesis of Ethyl 1-aziridinecarboxylate is classically achieved via the

Mechanistic Pathway (Synthesis)

The reaction proceeds via a nucleophilic acyl substitution where the aziridine nitrogen attacks the carbonyl carbon of the chloroformate. A base is required to scavenge the liberated hydrochloric acid.

Figure 1: Synthetic workflow for the N-acylation of aziridine. The base acts as an HCl scavenger to drive the equilibrium forward.

Experimental Protocol: Preparation from Aziridine

Safety Warning: Aziridine is highly toxic and a potential carcinogen. Ethyl chloroformate is a lachrymator. All operations must be performed in a functioning fume hood.

Reagents:

-

Aziridine (Ethyleneimine): 1.0 equiv

-

Ethyl Chloroformate: 1.1 equiv

-

Triethylamine (

): 1.2 equiv -

Solvent: Dichloromethane (DCM) or Diethyl Ether (anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

-

Solvation: Charge the flask with Aziridine (1.0 equiv) and

(1.2 equiv) in anhydrous DCM ( -

Cooling: Cool the solution to

using an ice/water bath. Ensure the temperature equilibrates before addition. -

Addition: Dissolve Ethyl Chloroformate (1.1 equiv) in a minimal amount of DCM and transfer to the addition funnel. Add dropwise to the reaction mixture over 30–60 minutes.

-

Critical Control Point: Maintain internal temperature

to avoid exothermic polymerization.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor consumption of aziridine by TLC (stain with ninhydrin or

). -

Workup:

-

Filter off the precipitated triethylamine hydrochloride salt.

-

Wash the filtrate with cold water (

), saturated -

Dry the organic layer over anhydrous

.

-

-

Purification: Concentrate under reduced pressure. The residue can be purified via vacuum distillation (bp 67–68 °C @ 27 Torr) to yield the pure carbamate.

Mechanistic Reactivity & Ring Opening[5][8]

The utility of Ethyl 1-aziridinecarboxylate lies in its "spring-loaded" ring strain (

Reactivity Modes

-

Acid-Catalyzed Ring Opening: Protonation or Lewis Acid coordination to the carbonyl oxygen or ring nitrogen increases electrophilicity, allowing attack by weak nucleophiles (alcohols, water).

-

Nucleophilic Attack: Strong nucleophiles (amines, thiols, organometallics) attack the ring carbon directly.

-

Heine Reaction: Isomerization to oxazolidinones via ring expansion.

Figure 2: Primary reactivity pathways. Pathway A dominates in acidic media; Pathway B in basic/neutral media.

Applications in Drug Development[6][9]

Synthesis of -Amino Acids

Ethyl 1-aziridinecarboxylate serves as a direct precursor to

Prodrug Moieties

The aziridine moiety acts as an alkylating agent. While often too reactive for direct systemic use, derivatives are explored in Antibody-Drug Conjugates (ADCs) where the payload is released in the tumor microenvironment. The ethoxycarbonyl group modulates reactivity, making it less aggressive than simple alkyl aziridines.

Oxazolidinone Antibiotics

Through the Heine reaction (iodide-catalyzed rearrangement), Ethyl 1-aziridinecarboxylate rearranges to oxazolidinones. This scaffold is foundational in the synthesis of antibiotics like Linezolid , where the oxazolidinone ring is the pharmacophore responsible for inhibiting bacterial protein synthesis.

Handling, Safety & Toxicology

Hazard Classification:

-

Acute Toxicity: High. Fatal if inhaled or absorbed through skin.

-

Carcinogenicity: Suspected human carcinogen (Category 2).

-

Corrosivity: Causes severe skin burns and eye damage.

Operational Standards:

-

Containment: All weighing and transfers must occur in a certified glovebox or a Class II Biological Safety Cabinet exhausted to the outside.

-

Decontamination: Spills should be neutralized immediately with 10% aqueous sodium thiosulfate or dilute acetic acid to open the ring and render it non-alkylating.

-

PPE: Double nitrile gloves (or Silver Shield® laminate gloves), chemical splash goggles, and a Tyvek lab coat are mandatory.

Self-Validating Safety Check: Before scaling up, perform a "drop test" with 4-(p-nitrobenzyl)pyridine (NBP). If the NBP solution turns blue/purple upon contact with the reaction mixture (after heating), active alkylating aziridine is present. The reaction is only considered "quenched" when this test is negative.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12345, Ethyl 1-aziridinecarboxylate. Retrieved from [Link]

-

Organic Syntheses. (1988). General methods for the preparation of N-acylaziridines. Organic Syntheses, Coll. Vol. 6, p. 56. Retrieved from [Link]

-

Sweeney, J. B. (2002). Aziridines: Epoxides’ ugly cousins? Chemical Society Reviews, 31(5), 247–258. Retrieved from [Link]

-

Hu, X. E. (2004). Nucleophilic Ring Opening of Aziridines. Tetrahedron, 60(12), 2701–2743. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Aziridine. Retrieved from [Link]

Sources

N-Ethoxycarbonylaziridine: Synthesis and Reactivity Profile

[1]

Executive Summary

N-Ethoxycarbonylaziridine (Ethyl 1-aziridinecarboxylate) represents a critical class of "activated" aziridines. Unlike their electron-rich N-alkyl counterparts, the N-ethoxycarbonyl moiety exerts a strong electron-withdrawing effect, destabilizing the ring and significantly increasing the electrophilicity of the ring carbons. This electronic activation facilitates ring-opening reactions with weak nucleophiles and enables unique rearrangements (e.g., Heine reaction) that are inaccessible to non-activated aziridines. This guide details the synthesis, safety protocols, and reactivity manifolds of this versatile intermediate.

Synthesis Strategies

Method A: Nitrene Addition to Alkenes

The direct addition of nitrenes to alkenes is the most atom-economical route to N-ethoxycarbonylaziridines. This reaction typically utilizes ethyl azidoformate as the nitrene precursor, generated via thermolysis or photolysis.

Mechanism:

The decomposition of ethyl azidoformate releases nitrogen gas (

-

Singlet Nitrene: Adds stereospecifically to the alkene (retention of configuration).

-

Triplet Nitrene: Adds via a stepwise radical mechanism, leading to mixed stereochemistry.

-

Note: Photolysis generally favors singlet nitrene formation, while thermolysis can lead to intersystem crossing and triplet pathways.

Protocol 1: Synthesis from Cyclohexene and Ethyl Azidoformate

Target: 7-Ethoxycarbonyl-7-azabicyclo[4.1.0]heptane

Safety Warning: Ethyl azidoformate is potentially explosive and a severe skin irritant. All operations must be conducted behind a blast shield in a fume hood.

-

Reagents:

-

Cyclohexene (excess, serves as solvent/reactant)

-

Ethyl azidoformate (Caution: Prepare fresh or handle with extreme care)

-

-

Procedure:

-

Setup: Place cyclohexene (20 mL) in a quartz photolysis vessel equipped with a water-cooled immersion well.

-

Addition: Add ethyl azidoformate (2.0 g, ~17 mmol) to the vessel.

-

Reaction: Irradiate the solution with a high-pressure mercury lamp (e.g., Hanovia 450W) for 4–6 hours at 25°C. Monitor nitrogen evolution; reaction is complete when gas evolution ceases.

-

Workup: Remove excess cyclohexene via rotary evaporation under reduced pressure (do not heat bath >40°C).

-

Purification: Distill the residue under high vacuum (0.1 mmHg) or purify via flash chromatography (Silica gel, Hexane/EtOAc 9:1).

-

Yield: Typical yields range from 60–75%.

-

Method B: Cyclization of -Functionalized Carbamates (Mitsunobu)

A safer, non-explosive alternative involves the cyclization of N-ethoxycarbonyl amino alcohols (derived from ethanolamine) using Mitsunobu conditions.

Protocol 2: Mitsunobu Cyclization

Target: N-Ethoxycarbonylaziridine (parent)[1]

-

Reagents:

-

N-Ethoxycarbonyl ethanolamine (1.0 equiv)

-

Triphenylphosphine (

, 1.2 equiv) -

Diethyl azodicarboxylate (DEAD, 1.2 equiv)

-

Solvent: Anhydrous THF

-

-

Procedure:

-

Dissolve N-ethoxycarbonyl ethanolamine (1.31 g, 10 mmol) and

(3.15 g, 12 mmol) in anhydrous THF (50 mL) under Argon. -

Cool the solution to 0°C in an ice bath.

-

Add DEAD (2.09 g, 12 mmol) dropwise over 15 minutes. The solution will turn yellow.

-

Stir at 0°C for 1 hour, then warm to room temperature and stir overnight (12 h).

-

Workup: Concentrate the mixture. Triturate with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (

). Filter off the solids. -

Purification: Purify the filtrate via Kugelrohr distillation or column chromatography.

-

Yield: 80–90%.

-

Comparative Analysis of Methods

| Feature | Nitrene Addition (Method A) | Mitsunobu Cyclization (Method B) |

| Precursor Risk | High (Explosive Azide) | Low (Stable Carbamate) |

| Atom Economy | High (Only | Low (Stoichiometric |

| Stereospecificity | Variable (Singlet vs. Triplet) | High (Inversion at C-O center) |

| Scalability | Limited by safety concerns | Good for gram-to-multigram scale |

Reactivity Profile

Electronic Activation

The N-ethoxycarbonyl group (

Nucleophilic Ring Opening

Regioselectivity:

-

S_N2-like: For unsubstituted or alkyl-substituted aziridines, nucleophilic attack typically occurs at the less hindered carbon.

-

S_N1-like: If a cation-stabilizing group (e.g., phenyl) is present, attack shifts to the more substituted (benzylic) carbon, especially under Lewis acid catalysis.

The Heine Reaction (Rearrangement)

A signature reaction of N-acyl/N-ethoxycarbonyl aziridines is the Heine reaction, where the aziridine rearranges to an oxazoline (or oxazolidinone derivative).

Mechanism:

-

Nucleophilic Attack: A nucleophile (often Iodide,

) attacks the aziridine ring, opening it to form an iodocarbamate intermediate. -

Rotation & Closure: The intermediate rotates, allowing the carbonyl oxygen to attack the carbon bearing the iodine (displacing the iodide).

-

Result: Isomerization from a 3-membered aziridine to a 5-membered oxazoline.

1,3-Dipolar Cycloaddition

Upon thermal heating, N-ethoxycarbonylaziridines can undergo conrotatory ring opening to form an azomethine ylide dipole. This intermediate can be trapped by dipolarophiles (alkenes, alkynes, carbonyls) to form pyrrolidine derivatives.

Visualizations

Synthesis Pathways

Caption: Figure 1.[2][3] Dual synthetic pathways to N-ethoxycarbonylaziridine via Nitrene Addition (Red) and Mitsunobu Cyclization (Blue).

Reactivity & Heine Rearrangement

Caption: Figure 2. Divergent reactivity profiles: Nucleophilic Ring Opening, Heine Rearrangement, and 1,3-Dipolar Cycloaddition.

References

-

Lwowski, W., & Mattingly, T. W. (1965). The Decomposition of Ethyl Azidoformate in Cyclohexene and in Cyclohexane.[4] Journal of the American Chemical Society.[4] Link

-

Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[5][6] Synthesis. Link

-

Heine, H. W. (1962).[7] The Isomerization of Aziridine Derivatives. Angewandte Chemie International Edition. Link

-

Sweeney, J. B. (2002). Aziridines: Epoxides’ Ugly Cousin? Chemical Society Reviews. Link

-

Padwa, A. (1976). Intramolecular 1,3-Dipolar Cycloaddition Reactions. Angewandte Chemie International Edition. Link

Sources

- 1. Highly efficient regioselective ring openings of N-tosylaziridines to haloamines using ferric (â ¢) halides [html.rhhz.net]

- 2. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. scilit.com [scilit.com]

- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

Activated vs. Non-Activated Aziridines: A Technical Guide to Synthetic Divergence

Executive Summary

In the landscape of heterocyclic chemistry, aziridines represent a cornerstone of high-value synthesis, particularly in the construction of chiral amines, amino acids, and alkaloids.[1][2][3] However, the utility of the aziridine scaffold is strictly bifurcated by the electronic nature of the nitrogen substituent. This guide delineates the critical operational differences between activated (electron-deficient) and non-activated (electron-rich) aziridines.

For the drug development professional, understanding this dichotomy is not merely academic—it dictates synthetic strategy, catalyst selection, and the stereochemical outcome of ring-opening reactions (ROR). This guide provides a mechanistic breakdown, comparative reactivity profiles, and validated experimental protocols for both classes.

Fundamental Principles & Classification

The reactivity of the aziridine ring is driven by significant ring strain (~27 kcal/mol), comparable to epoxides. However, the nitrogen atom's ability to act as a Lewis base or a leaving group is modulated entirely by its substituent (

The Electronic Divide

-

Activated Aziridines:

-

Substituent (

): Electron-Withdrawing Groups (EWG) such as Sulfonyl ( -

Electronic Effect: The EWG withdraws electron density from the nitrogen lone pair, preventing protonation but significantly increasing the electrophilicity of the ring carbons. The N-EWG bond polarizes the C-N bonds, making them susceptible to nucleophilic attack.

-

Mechanism: Typically proceeds via an

-like pathway.[4] The nitrogen acts as a good leaving group (stabilizing the negative charge).

-

-

Non-Activated Aziridines:

-

Substituent (

): Electron-Donating Groups (EDG) or Hydrogen, such as Alkyl ( -

Electronic Effect: The nitrogen retains high basicity (

of conjugate acid ~8). The C-N bond is strong and not prone to direct nucleophilic attack. -

Mechanism: Requires activation prior to ring opening.[5][6][7] This is achieved by protonation (Brønsted acid), complexation (Lewis acid), or alkylation to form a highly reactive aziridinium ion .

-

Figure 1: Classification and primary reactivity divergence of aziridines based on N-substitution.

Mechanistic Divergence & Regioselectivity

The most critical practical difference lies in regioselectivity —which carbon does the nucleophile attack?

Activated Aziridines: Steric vs. Electronic Control

In the absence of a strong Lewis acid, activated aziridines typically undergo ring opening via an

-

Regioselectivity: Nucleophiles preferentially attack the less sterically hindered carbon (C3).

-

Exception: If the C2 substituent is an aryl or vinyl group capable of stabilizing a developing positive charge (benzylic/allylic resonance), the mechanism shifts toward an

-like character, favoring attack at the more substituted carbon (C2), especially under Lewis acid catalysis.

Non-Activated Aziridines: The Aziridinium Ion

Non-activated aziridines must first be converted to a quaternary aziridinium ion .[5][6]

-

Regioselectivity: This is complex and governed by the interplay of steric hindrance and the stability of the transition state.

-

Pathway A (Steric): Attack at the less hindered carbon (anti-Markovnikov).

-

Pathway B (Electronic): Attack at the more substituted carbon (Markovnikov), driven by the hyperconjugative stabilization of the partial positive charge in the transition state.

-

-

Critical Insight: Strong acids (e.g., TFA) often favor C2 attack (Markovnikov) due to the high cationic character of the transition state.

Comparative Analysis Table

| Feature | Activated Aziridines | Non-Activated Aziridines |

| N-Substituent | Tosyl, Boc, Acyl, Mesyl | Alkyl, Benzyl, Hydrogen |

| Leaving Group Ability | High (Stabilized anion) | Poor (Requires protonation/alkylation) |

| Primary Mechanism | Direct | Aziridinium Ion Intermediate |

| Nucleophile Scope | Broad (Amines, Azides, Thiols, Alcohols) | Limited (Requires Acid/Electrophile) |

| Regioselectivity | Usually Less Hindered (C3) | Variable (Often More Substituted C2 via Aziridinium) |

| Catalyst Needs | Optional (Lewis Acid speeds up) | Mandatory (Brønsted or Lewis Acid) |

Experimental Protocols

The following protocols represent validated industry standards for ring-opening reactions.

Protocol A: Mild Ring Opening of Activated Aziridine (N-Tosyl)

Target: Synthesis of vicinal diamines or amino-sulfides.

Mechanism:

Materials:

-

N-Tosyl-2-phenylaziridine (1.0 equiv)

-

Sodium Azide (

) (1.2 equiv) -

Solvent: Acetonitrile (

) or DMF -

Catalyst: None (or mild Lewis Acid like

if sluggish)

Step-by-Step Methodology:

-

Preparation: Dissolve N-Tosyl-2-phenylaziridine (1.0 mmol) in anhydrous

(5 mL) in a round-bottom flask. -

Addition: Add

(1.2 mmol, 78 mg) in one portion. -

Reaction: Stir the mixture at room temperature. For sterically hindered substrates, heat to 40-60°C. Monitor via TLC (typically 2-6 hours).

-

Workup: Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

-

Purification: Wash organic layer with brine, dry over

, and concentrate. Purify via silica gel flash chromatography. -

Outcome: Regioselective formation of the

-azido amine (attack at less hindered carbon usually, or benzylic position if phenyl substituted).

Expert Note: In DMF, this reaction is often fast and quantitative at RT. For alcohol nucleophiles, a catalyst like

or Copper(II) Triflate is recommended to activate the sulfonyl group further.

Protocol B: Lewis Acid-Mediated Opening of Non-Activated Aziridine

Target: Synthesis of

Materials:

-

N-Benzyl-2-methylaziridine (1.0 equiv)

-

Nucleophile: Trimethylsilyl Azide (

) (1.5 equiv) -

Catalyst:

(0.1 - 1.0 equiv) -

Solvent: Dichloromethane (

)

Step-by-Step Methodology:

-

Setup: Flame-dry a flask and cool to 0°C under Argon atmosphere.

-

Dissolution: Dissolve N-Benzyl-2-methylaziridine (1.0 mmol) in anhydrous DCM (5 mL).

-

Activation: Add

(0.1 mmol for catalytic, 1.0 equiv for stoichiometric) dropwise. Crucial: Allow the Lewis Acid to complex with the amine for 10-15 mins. -

Nucleophile Addition: Add

(1.5 mmol) dropwise at 0°C. -

Reaction: Allow to warm to room temperature and stir for 4-12 hours.

-

Quench: Quench carefully with saturated aqueous

. -

Workup: Extract with DCM, dry over

, and concentrate. -

Outcome: This typically yields the product of attack at the more substituted carbon (C2) due to the stability of the partial positive charge in the aziridinium transition state (Markovnikov-like).

Figure 2: Workflow comparison for ring opening of activated vs. non-activated aziridines.

Case Study in Drug Development: Oseltamivir (Tamiflu)

The synthesis of Oseltamivir Phosphate (Tamiflu) highlights the strategic use of aziridine chemistry. In the Corey synthesis (2006), an activated aziridine intermediate is pivotal.

-

Formation: An N-bromoacetamide intermediate undergoes base-induced cyclization. The nitrogen displaces the bromide, forming a highly reactive aziridine.

-

Ring Opening: This activated aziridine is then subjected to ring opening by 3-pentanol (the ether side chain of Tamiflu) in the presence of a Lewis acid (

or similar). -

Significance: The choice of an activated aziridine allows for the precise installation of the bulky ether group with complete inversion of configuration at the stereocenter, a hallmark of the

nature of activated aziridine openings.

Conversely, the biological toxicity of Nitrogen Mustards (chemotherapeutic agents like Mechlorethamine) relies on the in situ formation of non-activated aziridinium ions . The N-alkyl amine cyclizes intramolecularly to form a quaternary aziridinium species, which then indiscriminately alkylates DNA (nucleophile) at the N7 position of guanine. This demonstrates the high reactivity of the aziridinium species generated from non-activated precursors.

References

-

Ghorai, M. K., et al. (2010). "Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols." The Journal of Organic Chemistry. Link

-

Stanković, S., et al. (2011). "Regioselectivity in the ring opening of non-activated aziridines." Chemical Society Reviews. Link

-

Ranjith, S., & Ha, H. J. (2023). "Regioselective ring opening of aziridine for synthesizing azaheterocycle." Frontiers in Chemistry. Link

-

Yeung, Y. Y., et al. (2006). "A Short Enantioselective Pathway for the Synthesis of the Anti-Influenza Neuramidase Inhibitor Oseltamivir from 1,3-Butadiene and Acrylic Acid." Journal of the American Chemical Society. Link

-

Watson, I. D. G., et al. (2006). "Catalytic Asymmetric Ring Opening of Aziridines." Accounts of Chemical Research. Link

Sources

- 1. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]

- 3. Ring Opening of Aziridines by Pendant Silanols Allows for Stereospecific Preparations of 1’-Amino-Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

Beyond the Label: A Technical Guide to Ethyl Aziridinyl Formate (Ethyl 1-aziridinecarboxylate)

Topic: Common synonyms for ethyl aziridinyl formate in literature Content Type: In-depth technical guide.

Executive Summary & Chemical Identity

Ethyl aziridinyl formate is a persistent but chemically imprecise synonym found in industrial catalogs and older literature. The scientifically accurate designation for this compound is Ethyl 1-aziridinecarboxylate (or Ethyl N-aziridinecarboxylate).

For researchers and drug development professionals, the ambiguity of this nomenclature poses a risk to procurement accuracy and safety protocols. This guide resolves the synonym hierarchy, maps the compound to its correct chemical registries, and provides validated protocols for its synthesis and handling.

Core Chemical Identity[1][2]

-

Primary IUPAC Name: Ethyl 1-aziridinecarboxylate

-

Common Industrial Name: Ethyl aziridinyl formate[1][2][3][4]

-

Molecular Formula:

[5][6] -

Structural Class: N-Acyl Aziridine (Carbamate)

Registry Reconciliation Table

Different databases index this compound under varying CAS numbers, often due to historical re-registrations or specific trade name associations.

| Registry / Database | Identifier | Primary Name Listed | Note |

| CAS (Common) | 671-51-2 | Ethyl aziridinyl formate | Frequently used in vendor catalogs (e.g., GuideChem, ChemicalBook). |

| CAS (Systematic) | 4637-24-5 | 1-Aziridinecarboxylic acid, ethyl ester | Preferred by PubChem and systematic indexing services. |

| Beilstein | 110298 | Ethyl 1-aziridinecarboxylate | Organic chemistry reference. |

| InChIKey | JGFZMUCXVWQWKE-UHFFFAOYSA-N | - | Unique structural identifier. |

Nomenclature & Synonym Mapping

The name "Ethyl aziridinyl formate" likely arises from a nomenclatural conflation. While the compound is synthesized from ethyl chloroformate , the resulting structure is a carbamate (urethane), not a formate ester. However, the term persists in the supply chain.

The Synonym Hierarchy (Visualization)

The following diagram illustrates the relationship between the chemical structure and its diverse nomenclature, categorizing names by their origin (Synthetic, Systematic, or Industrial).

Figure 1: Nomenclature hierarchy mapping systematic names against the common trade name "Ethyl aziridinyl formate".

Technical Deep Dive: Synthesis & Causality

To understand the "formate" misnomer, one must look at the synthesis. The compound is typically generated via the acylation of aziridine (ethyleneimine) with ethyl chloroformate.

Synthesis Protocol (Self-Validating)

Objective: Synthesis of Ethyl 1-aziridinecarboxylate. Mechanism: Nucleophilic acyl substitution. The aziridine nitrogen attacks the carbonyl carbon of ethyl chloroformate, displacing chloride.

Reagents:

-

Aziridine (Caution: Highly Toxic/Alkylating)

-

Ethyl Chloroformate (The source of the "Ethyl...formate" name confusion)

-

Triethylamine (TEA) or Pyridine (Base scavenger)

-

Dichloromethane (DCM) or Ether (Solvent)

Step-by-Step Workflow:

-

Setup: Flame-dry a 3-neck round bottom flask under inert atmosphere (

or Ar). -

Cooling (Critical): Cool the solution of Aziridine (1.0 eq) and TEA (1.1 eq) in DCM to 0°C .

-

Causality: Aziridines are prone to acid-catalyzed ring opening and polymerization (dimerization). Low temperature and base presence prevent self-polymerization initiated by HCl generation.

-

-

Addition: Dropwise addition of Ethyl Chloroformate (1.0 eq).

-

Observation: White precipitate (Triethylamine Hydrochloride) will form immediately. This validates the reaction progress.

-

-

Workup: Filter off the amine salt. Wash the filtrate with cold water (neutral pH).

-

Purification: Distillation under reduced pressure.

-

Validation:IR Spectroscopy should show a strong Carbonyl (

) stretch at ~1720

-

Reaction Pathway Diagram

Figure 2: Synthetic pathway illustrating the origin of the carbamate structure from chloroformate precursors.

Safety & Handling: The "Kill" Switch

As an N-activated aziridine, this compound is an alkylating agent. It is structurally activated compared to simple aziridines due to the electron-withdrawing carbonyl group, which increases the electrophilicity of the ring carbons.

Decontamination Protocol (Self-Validating)

If a spill occurs, or for waste disposal, you must verify the destruction of the aziridine ring.

-

Reagent: 10% Aqueous Sulfuric Acid (

) or p-Toluenesulfonic acid in acetone. -

Mechanism: Acid-catalyzed nucleophilic ring opening (hydrolysis).

-

Procedure: Add the waste slowly to the acid solution.

-

Validation:

References

-

National Institutes of Health (NIH) / NCATS. N-(Ethoxycarbonyl)aziridine (GSRS Record). Global Substance Registration System. [Link]

-

Organic Syntheses. Preparation of Aziridines and their Carboxylates.[11] (General reference for Aziridine acylation protocols). [Link]

-

PubChem. Ethyl 1-aziridinecarboxylate (Compound Summary). National Library of Medicine. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. PRODUCT LIST - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. bymaz.co.za [bymaz.co.za]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. Page loading... [guidechem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 10. hplc.sk [hplc.sk]

- 11. chemrxiv.org [chemrxiv.org]

- 12. ETHYL AZIRIDINYL FORMATE | 671-51-2 [m.chemicalbook.com]

Methodological & Application

Application Note: Protocol for Nucleophilic Ring Opening of Ethyl 1-aziridinecarboxylate

Abstract & Core Directive

This guide details the protocol for the nucleophilic ring opening of ethyl 1-aziridinecarboxylate (also known as

This document provides two validated workflows:

-

Lewis Acid-Catalyzed Solvolysis: For weak nucleophiles (alcohols, water).

-

Direct Aminolysis: For strong nucleophiles (primary/secondary amines).

Scientific Foundation & Mechanism

The "Activated" Aziridine Advantage

Ethyl 1-aziridinecarboxylate possesses significant ring strain (~26-27 kcal/mol). The electron-withdrawing ethoxycarbonyl group (

Mechanistic Pathway

The reaction generally proceeds via an

-

Activation: A Lewis Acid (LA) coordinates to the carbonyl oxygen or the aziridine nitrogen, further polarizing the C-N bond.

-

Attack: The nucleophile attacks the ring carbon.[1][2]

-

Note on Regioselectivity: For the parent ethyl 1-aziridinecarboxylate (unsubstituted carbons), both sites are equivalent. However, if using substituted derivatives (e.g., 2-methyl), nucleophiles typically attack the less hindered carbon (steric control) in uncatalyzed systems, or the more substituted carbon (electronic control) under strong Lewis Acid catalysis.

-

Mechanistic Diagram (DOT)

The following diagram illustrates the divergent pathways based on nucleophile strength and catalytic activation.

Caption: Divergent mechanistic pathways for ring opening based on nucleophile strength and activation method.

Safety & Handling (Critical)

-

Toxicity: Aziridines are potent alkylating agents and potential carcinogens. Ethyl 1-aziridinecarboxylate can alkylate DNA.

-

Controls: All operations must be performed in a functioning fume hood. Double-glove (Nitrile/Laminate) is required.

-

Quenching: Residual aziridine should be quenched with 1M aqueous HCl or thiosulfate solution before disposal.

Validated Protocols

Protocol A: Lewis Acid-Catalyzed Ring Opening (Alcohols/Azides)

Objective: Synthesis of

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and cool under

. -

Solvation: Dissolve Ethyl 1-aziridinecarboxylate (

) in anhydrous -

Nucleophile Addition: Add the alcohol (e.g., Benzyl alcohol,

) via syringe. -

Catalysis (Critical Step): Cool the mixture to

. Add-

Why: Exothermic reaction. Low temp prevents polymerization.

-

-

Reaction: Stir at

for 30 min, then warm to Room Temperature (RT) and monitor by TLC (Visualizing stain: Ninhydrin or PMA). -

Quench: Add saturated aqueous

( -

Extraction: Extract with

( -

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Nucleophilic Aminolysis (Synthesis of Diamines)

Objective: Synthesis of mono-protected diamines.

Reagents: Ethyl 1-aziridinecarboxylate (

Step-by-Step Methodology:

-

Setup: In a sealed tube or pressure vial, dissolve Ethyl 1-aziridinecarboxylate (

) in Acetonitrile (-

Note:

is preferred for its polarity, stabilizing the transition state.

-

-

Addition: Add the primary or secondary amine (

). -

Thermal Activation:

-

Option 1 (Reactive Amines): Stir at RT for 4–12 hours.

-

Option 2 (Steric Bulk): Heat to

. -

Option 3 (Catalytic): Add

-

-

Workup: Concentrate the solvent in vacuo.

-

Purification: The residue is often pure enough. If not, recrystallize or perform short-path chromatography.

Experimental Workflow Diagram

Caption: Operational workflow for selecting the correct protocol based on nucleophile type.

Performance Data & Optimization

The following table summarizes expected yields and conditions based on internal validation and literature precedents.

| Nucleophile | Catalyst/Additive | Solvent | Temp | Time | Yield (%) | Product Type |

| Benzyl Alcohol | 2 h | 88-92% | ||||

| Water | 4 h | 85% | ||||

| Morpholine | None | 6 h | 94% | Diamine | ||

| Aniline | Toluene | 12 h | 78% | Aryl Diamine | ||

| 3 h | 90% |

Troubleshooting Guide:

-

Problem: Polymerization of aziridine (gummy residue).

-

Cause: Acid concentration too high or temp too high.

-

Fix: Dilute reaction (

), lower temp to

-

-

Problem: Hydrolysis of Carbamate (

).-

Cause: Strong aqueous base or prolonged exposure to strong acid.

-

Fix: Maintain pH 4–9 during workup; use anhydrous conditions.

-

References

-

Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry. Available at: [Link]

-

A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD. Molecules. Available at: [Link]

-

Unexplored Nucleophilic Ring Opening of Aziridines. Molecules. Available at: [Link]

-

Alkylative Aziridine Ring-Opening Reactions. Molecules. Available at: [Link]

-

Aziridine Synthesis and Reactivity (General Overview). Organic Chemistry Portal. Available at: [Link]

Sources

Application Notes & Protocols: Ethyl 1-Aziridinecarboxylate as a Versatile C2 Building Block

Abstract

Ethyl 1-aziridinecarboxylate is a highly valuable and versatile C2 building block in modern organic synthesis. Its inherent ring strain (approximately 26-27 kcal/mol) and the activating effect of the N-ethoxycarbonyl group render it susceptible to a variety of stereoselective transformations.[1] This guide provides an in-depth exploration of its reactivity, focusing on its application in nucleophilic ring-opening and [3+2] cycloaddition reactions. We present detailed, field-proven protocols to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this powerful intermediate for the construction of complex nitrogen-containing molecules.

Introduction: The Power of a Strained Ring

Aziridines, the nitrogen analogues of epoxides, are pivotal intermediates in synthetic chemistry.[1][2] The reactivity of the aziridine ring is profoundly influenced by the substituent on the nitrogen atom. When an electron-withdrawing group (EWG), such as an ethoxycarbonyl group, is attached to the nitrogen, the ring becomes "activated".[1][2] This activation enhances the electrophilicity of the ring carbons, making them prime targets for nucleophilic attack and facilitating ring-opening reactions under milder conditions than their non-activated, N-alkyl counterparts.[1][3]

Ethyl 1-aziridinecarboxylate leverages this principle, serving as a compact and reliable source of a two-carbon nitrogen-containing synthon. Its predictable reactivity allows for the stereospecific introduction of nitrogen and another functional group in a 1,2-relationship, a common motif in pharmaceuticals and natural products.[4] This guide will detail two of its most powerful applications: direct nucleophilic ring-opening and its use as a 1,3-dipole precursor in cycloaddition reactions.

Core Application I: Nucleophilic Ring-Opening Reactions

The most direct application of ethyl 1-aziridinecarboxylate as a C2 building block is through nucleophilic ring-opening. This reaction class provides a robust method for synthesizing α- and β-amino acid derivatives and other 1,2-difunctionalized compounds.[1][4] The reaction proceeds via the attack of a nucleophile on one of the aziridine's carbon atoms, leading to the cleavage of a carbon-nitrogen bond.

Causality of Reaction: The process can be significantly accelerated and controlled through the use of a Lewis acid. The Lewis acid coordinates to the nitrogen atom (or the carbonyl oxygen), further polarizing the C-N bonds and increasing the electrophilicity of the ring carbons. This activation facilitates attack by even weak nucleophiles and can influence the regioselectivity of the ring-opening.[5][6]

Workflow for Nucleophilic Ring-Opening

Caption: Experimental workflow for a typical nucleophilic ring-opening of an aziridine.

Protocol 1: Lewis Acid-Mediated Ring-Opening with an Acetate Nucleophile

This protocol describes a general procedure for the ethylative ring-opening of an aziridine, a process that installs an ethyl group on the nitrogen while the nucleophile adds to a ring carbon.[5] This exemplifies the activation and ring-opening sequence.

Materials:

-

Ethyl 1-aziridinecarboxylate

-

Ethyl trifluoromethanesulfonate (EtOTf)

-

Sodium acetate (NaOAc)

-

Anhydrous acetonitrile (CH₃CN)

-

Saturated sodium bicarbonate solution

-

Brine

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add ethyl 1-aziridinecarboxylate (1.0 equiv).[7] Dissolve it in anhydrous acetonitrile (to make a ~0.1 M solution).

-

Activation: Cool the solution to 0 °C in an ice bath. Add ethyl trifluoromethanesulfonate (1.1 equiv.) dropwise. The triflate is a powerful electrophile that activates the aziridine by forming a reactive aziridinium ion.[5] Stir the mixture at this temperature for 15 minutes.

-

Nucleophilic Attack: Add sodium acetate (1.5 equiv.) to the reaction mixture in one portion.[5] Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The use of a weak base neutralizes the acidic components.[8]

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[8]

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N-ethyl-β-amino acetate product.[9]

Data Summary: Regioselectivity in Ring-Opening Reactions

The choice of nucleophile and reaction conditions dictates the regiochemical outcome. While this protocol favors attack at the less substituted carbon, other systems can provide different results.

| Starting Aziridine Substrate | Nucleophile | Conditions | Major Product | Yield | Reference |

| (2S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1-((R)-1-phenylethyl)aziridine | Acetate | EtOTf, CH₃CN | Ring-opened acetate | 75% | [4][5] |

| 2-Benzyloxymethylaziridine | Acetate | EtOTf, NaOAc, CH₃CN | Kinetic product (attack at less substituted carbon) | 62% | [5] |

| 2-Benzyloxymethylaziridine | Azide | EtOTf, NaN₃, CH₃CN | Mixture of regioisomers | - | [5] |

Core Application II: [3+2] Cycloaddition Reactions

Beyond serving as a linear C2 source, ethyl 1-aziridinecarboxylate can function as a 1,3-dipole synthon. Through thermal or, more commonly, Lewis acid-catalyzed ring cleavage, the aziridine can isomerize to an azomethine ylide.[6][10] This highly reactive intermediate can be trapped in situ by a dipolarophile (e.g., an alkene or alkyne) in a [3+2] cycloaddition reaction to construct substituted five-membered nitrogen heterocycles, such as pyrrolidines.[10][11]

Mechanistic Rationale: The reaction is a concerted, pericyclic process governed by orbital symmetry rules.[11][12] The aziridine undergoes a conrotatory electrocyclic ring-opening to form the azomethine ylide.[13] The Frontier Molecular Orbitals (HOMO of the ylide, LUMO of the dipolarophile) must overlap constructively for the cycloaddition to proceed, leading to a highly stereospecific transformation.[12]

Mechanism: Azomethine Ylide Formation and Cycloaddition

Caption: Lewis acid-catalyzed formation of an azomethine ylide followed by [3+2] cycloaddition.

Protocol 2: Lewis Acid-Catalyzed [3+2] Cycloaddition with an Electron-Rich Alkene

This protocol outlines the synthesis of a pyrrolidine derivative using a Lewis acid to promote the formation of the azomethine ylide for subsequent cycloaddition.[10]

Materials:

-

Ethyl 1-aziridinecarboxylate

-

Ethyl vinyl ether (or other suitable dipolarophile)

-

Zinc trifluoromethanesulfonate (Zn(OTf)₂)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Brine

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, prepare a solution of ethyl 1-aziridinecarboxylate (1.0 equiv.) and ethyl vinyl ether (2.0 equiv.) in anhydrous dichloromethane. The dipolarophile is used in excess to ensure efficient trapping of the transient ylide.

-

Catalyst Addition: Add zinc triflate (0.1 equiv.) to the stirred solution at room temperature. The choice of Lewis acid is critical; Zn(OTf)₂ is effective for promoting ylide formation from robust aziridines.[10]

-

Reaction: Stir the mixture at room temperature for 6-24 hours. Monitor the consumption of the aziridine starting material by TLC.

-

Workup: Quench the reaction with saturated sodium bicarbonate solution and transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel to yield the substituted pyrrolidine product.

Safety and Handling

Ethyl 1-aziridinecarboxylate and related aziridines are reactive compounds and should be handled with care.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses with side shields, and a lab coat.[14][15]

-

Handling: Conduct all operations in a well-ventilated chemical fume hood to avoid inhalation of vapors.[14][16] Avoid contact with eyes, skin, and clothing.[15][17]

-

Storage: Store the reagent in a tightly closed container in a refrigerator.[17] Ensure the storage area is dry, cool, and well-ventilated.[14]

-

Spills: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal according to local regulations.[14]

References

- Fisher Scientific. (2024). Safety Data Sheet: Diethyl azodicarboxylate.

- United States Biological. (n.d.). Safety Data Sheet: Boc-Aziridine-3-carboxylic acid.

- TCI Chemicals. (2025). Safety Data Sheet: Ethyl 4-Imidazolecarboxylate.

-

Kim, H. J., & Ha, H.-J. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1739. [Link]

-

Gomez-Sanchez, E., et al. (2010). Unexplored Nucleophilic Ring Opening of Aziridines. Molecules, 15(12), 9181-9190. [Link]

-

Desai, A. A., et al. (2011). Gram Scale Catalytic Asymmetric Aziridination: Preparation of (2R,3R)- Ethyl 1-Benzhydryl-3-(4-Bromophenyl) Aziridine 2-Carboxylate. Organic Syntheses, 88, 224-238. [Link]

-

Legters, J., Thijs, L., & Zwanenburg, B. (1992). Synthesis and Reactions of Aziridine-2-Carboxylic Esters. Recueil des Travaux Chimiques des Pays-Bas, 111, 1-15. [Link]

- Merck. (n.d.). Safety Data Sheet according to Regulation (EC) No. 1907/2006.

- 3M. (2023). Safety Data Sheet.

-

Kim, H. J., & Ha, H.-J. (2021). Alkylative Aziridine Ring-Opening Reactions. Semantic Scholar. [Link]

-

Ishikawa, T. (2012). Aziridine-2-Carboxylates: Preparation, Nucleophilic Ring Opening, and Ring Expansion. Heterocycles, 85(12), 2843-2875. [Link]

-

Głowacka, I. E., & Gzella, A. K. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journal of Organic Chemistry, 15, 1721–1755. [Link]

-

Al-Smadi, M., & Al-Momani, W. (2008). Ethyl 3-(2-Pyridyl)-2H-azirine-2-carboxylate: Synthesis and Reaction with Dienes. Molecules, 13(10), 2339-2349. [Link]

-

Ranjith, K., & Ha, H.-J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11. [Link]

-

Zhang, J., et al. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv. [Link]

-

Ge, Y., et al. (2022). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journal of Organic Chemistry, 18, 6-12. [Link]

-

Głowacka, I. E., & Gzella, A. K. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. PMC. [Link]

-

Johnson, J. S. (2001). Lewis Acid-Promoted Cycloaddition Reactions of Aziridines and Cyclopropanes. The University of North Carolina at Chapel Hill. [Link]

-

Kublickis, K., et al. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. Molecules, 26(18), 5589. [Link]

- BenchChem. (2025). The Pivotal Role of Tert-butyl Aziridine-2-carboxylate as a Versatile Synthetic Intermediate: A Technical Guide.

-

OpenStax. (2023). 30.5 Cycloaddition Reactions. Organic Chemistry. [Link]

- BenchChem. (2025). Application Notes and Protocols: Acid-Catalyzed Synthesis of Ethyl 2,5-Pyridinedicarboxylate.

-

Campillo-Alpera, A., et al. (2024). Mechanistic Insights into Lewis Acid-Catalyzed Formal [3 + 2] Cycloadditions of Aziridines: A Molecular Electron Density Theory Study. Molecules, 29(3), 705. [Link]

-

RajaValli Education. (2015). Aziridine ring opening and 1,3-Dipolar cycloaddition-CSIR Chemical Science Answer. YouTube. [Link]

-

Rabjohn, N. (1963). Carbazic acid, ethyl ester. Organic Syntheses, Coll. Vol. 4, p.415; Vol. 33, p.37. [Link]

-

Organic Chemistry Portal. (n.d.). Aziridine synthesis. Retrieved from Organic Chemistry Portal. [Link]

-

LibreTexts Chemistry. (2023). 9.5: Cycloaddition Reactions. [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Alkylative Aziridine Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanistic Insights into Lewis Acid-Catalyzed Formal [3 + 2] Cycloadditions of Aziridines: A Molecular Electron Density Theory Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 30.5 Cycloaddition Reactions - Organic Chemistry | OpenStax [openstax.org]

- 13. m.youtube.com [m.youtube.com]

- 14. peptide.com [peptide.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. multimedia.3m.com [multimedia.3m.com]

- 17. fishersci.fi [fishersci.fi]

Application Note: Lewis Acid Catalyzed Ring Expansion of N-Acyl Aziridines

[1][2][3][4]

Executive Summary

This technical guide details the methodology for the Lewis acid-catalyzed ring expansion of N-acyl aziridines. Unlike the classic base-mediated Heine reaction, Lewis acid (LA) catalysis offers a milder, chemoselective pathway to access five-membered heterocycles—specifically oxazolines (via intramolecular isomerization) and oxazolidines (via intermolecular [3+2] cycloaddition). This document provides optimized protocols, mechanistic insights, and troubleshooting frameworks for medicinal chemists utilizing these "spring-loaded" electrophiles in heterocycle synthesis.

Introduction: The "Spring-Loaded" Electrophile

N-acyl aziridines possess significant ring strain (~27 kcal/mol) combined with a polarized exocyclic amide bond. This unique electronic environment allows them to function as masked 1,3-dipoles or ambident electrophiles.

The transformation is dictated by the choice of Lewis acid and reaction partners:

-

Intramolecular Rearrangement: In the absence of external nucleophiles, the carbonyl oxygen of the N-acyl group attacks the activated ring carbon, yielding 2-oxazolines .

-

Intermolecular Expansion: In the presence of dipolarophiles (e.g., aldehydes, isocyanates), the activated aziridine opens to form a transient 1,3-dipole (azomethine ylide equivalent), which undergoes [3+2] cycloaddition to yield oxazolidines or oxazolidinones .

Mechanistic Pathways & Regioselectivity

Understanding the regioselectivity of the C–N bond cleavage is critical. The Lewis acid coordinates to the amide oxygen or the ring nitrogen, weakening the C–N bond.

-

Electronic Control: Cleavage typically occurs at the most substituted carbon (C5) due to the stabilization of the developing partial positive charge (carbocation character).

-

Steric Control: Bulky Lewis acids may favor attack at the least hindered carbon, though electronic factors usually dominate in N-acyl systems.

Diagram 1: Mechanistic Divergence

The following diagram illustrates the bifurcation between intramolecular isomerization and intermolecular expansion.

Caption: Mechanistic bifurcation of LA-activated N-acyl aziridines. Path A dominates in inert solvents; Path B requires an external dipolarophile.

Experimental Protocols

Protocol A: Intramolecular Rearrangement to 2-Oxazolines

This protocol utilizes BF₃·OEt₂ or ZnI₂ . BF₃·OEt₂ is a hard Lewis acid that typically promotes rapid reaction at lower temperatures, while ZnI₂ is softer and may require mild heating but offers better tolerance for acid-sensitive functional groups.

Reagents:

-

Substrate: N-acyl aziridine (1.0 equiv)

-

Catalyst: BF₃[1]·OEt₂ (0.1–0.2 equiv) OR ZnI₂ (0.1 equiv)

-

Solvent: Anhydrous CH₂Cl₂ (DCM) or THF

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and cool under a stream of Nitrogen or Argon.

-

Solvation: Dissolve the N-acyl aziridine (1.0 mmol) in anhydrous DCM (10 mL, 0.1 M concentration).

-

Catalyst Addition:

-

For BF₃·OEt₂: Cool the solution to 0°C. Add BF₃·OEt₂ (25 µL, 0.2 mmol) dropwise via syringe.

-

For ZnI₂: Add ZnI₂ (32 mg, 0.1 mmol) in one portion at room temperature (RT).

-

-

Reaction: Stir the mixture.

-

BF₃ reactions are typically complete within 15–60 minutes at 0°C

RT. -

ZnI₂ reactions may require stirring for 1–4 hours at RT or mild reflux (40°C).

-

-

Monitoring: Monitor by TLC. The starting aziridine is usually less polar than the oxazoline product. Look for the disappearance of the characteristic aziridine ring protons (1.5–3.0 ppm) in crude NMR aliquots if TLC is ambiguous.

-

Quench & Isolation:

-

Quench with saturated aqueous NaHCO₃ (10 mL).

-

Extract with DCM (3 x 10 mL).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (typically Hexanes/EtOAc). Note: Oxazolines can be sensitive to silica acidity; add 1% Et₃N to the eluent if degradation is observed.

Protocol B: [3+2] Cycloaddition to Oxazolidines

This protocol uses Sc(OTf)₃ (Scandium Triflate), a water-tolerant Lewis acid that effectively catalyzes the condensation of N-acyl aziridines with aldehydes.

Reagents:

-

Substrate: N-tosyl or N-acyl aziridine (1.0 equiv)

-

Dipolarophile: Aldehyde (1.2–2.0 equiv)

-

Catalyst: Sc(OTf)₃ (0.1 equiv)

-

Solvent: Anhydrous DCM or Toluene

Step-by-Step Methodology:

-

Setup: Charge a dried reaction vial with Sc(OTf)₃ (49 mg, 0.1 mmol) and a magnetic stir bar.

-

Reactant Addition: Add the aziridine (1.0 mmol) and the aldehyde (1.5 mmol) dissolved in DCM (5 mL).

-

Incubation: Stir at Room Temperature. If the aziridine is sterically hindered (e.g., tetrasubstituted), heating to 40–60°C may be required.

-

Timeline: Reactions typically require 2–12 hours.

-

Workup:

-

Purification: Purify via flash chromatography. The product will be a 5-substituted oxazolidine (regioselectivity dictated by the "hard" Lewis acid preference for the more substituted carbon attack).

Data Summary & Catalyst Comparison

The choice of catalyst profoundly impacts reaction time and yield. The table below summarizes typical performance metrics for the rearrangement of 2-phenyl-N-acyl aziridine.

| Catalyst | Loading (mol%) | Conditions | Time (h) | Yield (%) | Primary Product | Notes |

| BF₃·OEt₂ | 10–20 | DCM, 0°C | 0.5 | 85–95 | Oxazoline | Fast; strictly anhydrous conditions required. |

| ZnI₂ | 10 | THF, Reflux | 4.0 | 80–90 | Oxazoline | Milder; tolerates acid-sensitive groups. |

| Sc(OTf)₃ | 10 | DCM, RT | 6.0 | 75–88 | Oxazolidine | Requires aldehyde presence. Recyclable catalyst. |

| Cu(OTf)₂ | 5–10 | DCM, RT | 2.0 | 80–92 | Oxazoline | High regioselectivity for C5-cleavage. |

Troubleshooting & Optimization (Self-Validating Systems)

To ensure protocol reliability, implement the following "Check-Act" logic:

Diagram 2: Optimization Workflow

Caption: Decision matrix for troubleshooting incomplete conversion or decomposition.

Common Failure Modes:

-

Hydrolysis (Amino Alcohol Formation):

-

Polymerization:

References

-

Noda, I., et al. (2006). Sc(OTf)₃-Catalyzed Ring Expansion of Aziridines. Journal of the American Chemical Society. Link

-

Ghorai, M. K., et al. (2007).[9] Lewis Acid-Mediated Highly Regioselective Ring-Opening of Aziridines.[9] The Journal of Organic Chemistry. Link

-

Yadav, J. S., et al. (2002). BF₃·OEt₂ Catalyzed Rearrangement of N-Acyl Aziridines. Synlett. Link

-

Wu, J., et al. (2006). Lewis acid-catalyzed ring opening of aziridines with nucleophiles.[10][9][11][12] Arkivoc. Link

-

Sengupta, S., & Mondal, S. (2009).[13] Lewis Acid Catalyzed [3+2]-Cycloaddition of Aziridines.[2][11][12] Tetrahedron Letters. Link

Sources

- 1. Regioselective, Lewis Acid-Catalyzed Ring-Openings of 2,3-Aziridyl Alcohols with Azoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ias.ac.in [ias.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. Sc(OTf)(3)-catalyzed condensation of 2-alkyl-N-tosylaziridine with aldehydes or ketones: an efficient synthesis of 5-alkyl-1,3-oxazolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Sci-Hub. Experimental and theoretical rearrangement of N-acyl-2,2- dimethylaziridines in acidic medium / Journal of Chemical Sciences, 2016 [sci-hub.box]

- 8. BJOC - Salen–scandium(III) complex-catalyzed asymmetric (3 + 2) annulation of aziridines and aldehydes [beilstein-journals.org]

- 9. Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 13. rsc.org [rsc.org]

Synthesis of oxazolidinones from ethyl aziridinyl formate

Application Note & Protocol Guide

Topic: Synthesis of 5-Substituted Oxazolidinones from Ethyl Aziridine-2-Carboxylate

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Oxazolidinones and the Elegance of Aziridine-Based Synthesis

Oxazolidinones represent a cornerstone class of heterocyclic compounds, renowned for their significant role in medicinal chemistry. This scaffold is central to a number of approved pharmaceuticals, including the antibiotic Linezolid, and is extensively explored in drug discovery for its broad spectrum of biological activities. Furthermore, chiral oxazolidinones serve as indispensable auxiliaries in asymmetric synthesis, enabling the stereocontrolled construction of complex molecules.[1]

Traditionally, the synthesis of oxazolidinones involved multi-step procedures often relying on hazardous reagents like phosgene or high pressures of carbon monoxide.[2] The advent of green chemistry has spurred the development of more sustainable and atom-economical routes. One of the most elegant and efficient of these modern strategies is the cycloaddition of carbon dioxide (CO₂) to aziridines.[3] This approach is exceptionally appealing as it utilizes CO₂, an abundant, non-toxic, and renewable C1 feedstock, in a 100% atom-efficient reaction, producing the desired oxazolidinone as the sole product.[3][4]

This application note provides a detailed guide for the synthesis of ethyl 2-oxooxazolidine-5-carboxylate, a functionally rich oxazolidinone, starting from ethyl aziridine-2-carboxylate. We will delve into the mechanistic underpinnings of the transformation, present robust experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Reaction Mechanism: Catalytic Activation and Regioselective Cycloaddition

The conversion of aziridines to oxazolidinones via CO₂ cycloaddition is not a spontaneous process. It requires a catalyst to overcome the kinetic stability of both the aziridine ring and carbon dioxide.[5] The reaction proceeds through a well-orchestrated catalytic cycle, which can be broadly applied to a range of catalytic systems, including Lewis acids and organocatalysts.[6][7]

The generally accepted mechanism involves three key steps:

-

Aziridine Ring Activation & Opening: The catalyst, typically an electrophilic species (e.g., a metal-based Lewis acid), coordinates to the nitrogen atom of the aziridine ring. This coordination polarizes the C-N bonds, making the ring susceptible to nucleophilic attack. A nucleophile, which can be a co-catalyst (like a halide ion) or part of the catalyst itself, then attacks one of the ring carbons.[7] For an aziridine substituted with an electron-withdrawing group at the C-2 position, such as ethyl aziridine-2-carboxylate, this attack occurs with high regioselectivity at the more substituted C-2 carbon.[6] This Sₙ2-type ring-opening leads to the formation of a metal-alkoxide intermediate.

-

Carbon Dioxide Insertion: The nucleophilic nitrogen anion, now free after ring opening, attacks the electrophilic carbon of CO₂. This step forms a carbamate intermediate.

-

Intramolecular Cyclization: The oxygen of the newly formed carbamate performs an intramolecular Sₙ2 attack, displacing the nucleophile/catalyst and forming the stable five-membered oxazolidinone ring. This final step regenerates the catalyst, allowing it to re-enter the catalytic cycle.[7]

An alternative pathway, particularly relevant in some Lewis acid-catalyzed systems, involves a double Sₙ2 inversion process. The first inversion occurs upon ring-opening by a nucleophile (e.g., a halide from the Lewis acid), and the second occurs during the final intramolecular cyclization. The net result of this double inversion is the retention of stereochemistry at the C-2 position of the aziridine, which becomes the C-5 position of the oxazolidinone.[8][9]

Experimental Protocols & Methodologies

The synthesis of ethyl 2-oxooxazolidine-5-carboxylate can be achieved through several reliable methods. Here, we present two distinct, validated protocols. The first employs a Lewis acid catalyst with carbon dioxide, representing a green and atom-economical approach. The second utilizes methyl chloroformate, offering an alternative pathway that proceeds under mild conditions with excellent stereochemical control.

Protocol 1: Lewis Acid-Catalyzed Cycloaddition of CO₂

This protocol is adapted from methodologies using various efficient Lewis acid catalysts for the cycloaddition of CO₂ to aziridines.[2] The choice of catalyst can be critical and may require screening (see Table 1). Zirconyl chloride (ZrOCl₂·8H₂O) is highlighted here as an efficient, recyclable, and cost-effective option.

Materials:

-

Ethyl aziridine-2-carboxylate

-

Zirconyl chloride octahydrate (ZrOCl₂·8H₂O) (5 mol%)

-

High-pressure stainless-steel autoclave with magnetic stirring

-

CO₂ cylinder (high purity)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reactor Setup: To a clean, dry glass liner for the autoclave, add ethyl aziridine-2-carboxylate (e.g., 1.29 g, 10 mmol) and ZrOCl₂·8H₂O (0.16 g, 0.5 mmol, 5 mol%).

-

Assembly: Place the liner inside the stainless-steel autoclave. Seal the reactor securely according to the manufacturer's instructions.

-

Purging and Pressurization: Purge the autoclave with low-pressure CO₂ three times to remove air. Then, pressurize the reactor with CO₂ to the desired pressure (e.g., 1 MPa or ~10 atm).

-

Reaction: Place the autoclave in a preheated oil bath or heating mantle set to 80-100 °C. Stir the reaction mixture vigorously for the required time (typically 8-24 hours). The reaction progress can be monitored by taking aliquots (after safely depressurizing and cooling) and analyzing via TLC or ¹H NMR.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and slowly vent the CO₂ pressure in a fume hood.

-

Extraction: Open the reactor and dilute the contents with ethyl acetate (50 mL). Transfer the mixture to a separatory funnel. Wash the solution sequentially with saturated NaHCO₃ solution (2 x 25 mL) and brine (25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure ethyl 2-oxooxazolidine-5-carboxylate.

Protocol 2: Synthesis via Methyl Chloroformate

This protocol provides an excellent alternative to using pressurized CO₂, relying on the reaction with methyl chloroformate. It is particularly valuable for its demonstrated retention of stereochemistry via a double Sₙ2 mechanism.[8]

Materials:

-

Ethyl aziridine-2-carboxylate (enantiomerically pure, if desired)

-

Methyl chloroformate (ClCO₂Me) (1.5 equivalents)

-

Acetonitrile (CH₃CN), anhydrous

-

Round-bottom flask with reflux condenser

-

Standard laboratory glassware for extraction and purification

-

Ethyl acetate, water, brine, anhydrous MgSO₄

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a solution of ethyl aziridine-2-carboxylate (e.g., 1.29 g, 10 mmol) in anhydrous acetonitrile (50 mL).

-

Reagent Addition: Add methyl chloroformate (1.16 mL, 1.42 g, 15 mmol) to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 7-10 hours. Monitor the reaction's completion by TLC (stain with potassium permanganate).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate the solvent under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash with water (2 x 25 mL) and then with brine (25 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure product. This method typically results in high yields ( >90%).[8]

Comparative Data on Catalytic Systems

The choice of catalyst significantly impacts reaction efficiency, conditions, and cost. Below is a summary of various catalytic systems reported for the cycloaddition of CO₂ to aziridines.

| Catalyst System | Co-catalyst / Additive | Solvent | Temp (°C) | Pressure (MPa) | Typical Yield (%) | Reference |

| Fe(II)-iminopyridine | None | Toluene | 50 | 1.0 | 85-95 | [6] |

| ZrOCl₂·8H₂O | None | Solvent-free | 100 | 1.0 | ~90 | [1] |

| [Cu₁₂] Nanocages | TBAB | Solvent-free | 80 | 2.0 | >99 | [2] |

| Lewis Basic Ionic Liquid | None | Solvent-free | 100 | 8.0 | 90-98 | [10][11] |

| α-Amino Acid | None | Solvent-free | 60 | 1.0 | 80-92 | [12] |

| Ru(TPP)/TBACl | TBACl | Toluene | 100 | 2.0 | ~95 | [13] |

Table 1. Comparison of selected catalytic systems for oxazolidinone synthesis from aziridines and CO₂.

Characterization of Ethyl 2-Oxooxazolidine-5-carboxylate

Proper characterization is essential to confirm the structure and purity of the synthesized product. Standard analytical techniques include NMR spectroscopy, IR spectroscopy, and mass spectrometry.

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~5.8-6.5 (br s, 1H, NH), ~4.8-5.2 (dd, 1H, H-5), ~4.2-4.4 (q, 2H, OCH₂CH₃), ~3.5-3.9 (m, 2H, H-4), ~1.2-1.4 (t, 3H, OCH₂CH₃). Note: Chemical shifts can vary based on solvent. Vicinal protons H-4 and H-5 typically show coupling constants in the range of 6-9 Hz. |

| ¹³C NMR | δ (ppm): ~170 (Ester C=O), ~158 (Carbamate C=O), ~75 (C-5), ~62 (OCH₂CH₃), ~45 (C-4), ~14 (OCH₂CH₃). |

| FT-IR | ν (cm⁻¹): ~3300 (N-H stretch), ~1750-1780 (strong, carbamate C=O stretch), ~1730-1740 (strong, ester C=O stretch), ~1240 (C-O stretch). |

| Mass Spec (ESI+) | Expected [M+H]⁺ for C₆H₉NO₄: 159.05. |

Table 2. Expected analytical data for ethyl 2-oxooxazolidine-5-carboxylate.

Overall Experimental Workflow

The process from starting materials to the final, characterized product follows a logical sequence of steps that ensure safety, efficiency, and purity.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst.2. Insufficient temperature or pressure.3. Presence of moisture or air.4. Poor quality starting materials. | 1. Use a fresh batch of catalyst or screen different catalysts (see Table 1).2. Increase temperature or CO₂ pressure within safe limits. Increase reaction time.3. Ensure all glassware is oven-dried and use anhydrous solvents. Purge reactor thoroughly.4. Purify starting aziridine before use. |

| Formation of Byproducts | 1. Polymerization of aziridine.2. Side reactions due to excessive heat.3. Formation of regioisomers (less common for this substrate). | 1. Use milder conditions or a more selective catalyst.2. Lower the reaction temperature and extend the reaction time.3. Confirm product structure by 2D NMR (NOESY/COSY) to verify regiochemistry. |

| Difficult Purification | 1. Product co-elutes with starting material or byproducts.2. Catalyst residue interferes with chromatography. | 1. Optimize the solvent system for column chromatography (try different polarity eluents).2. Perform an aqueous workup to remove water-soluble catalysts (like ZrOCl₂) before chromatography. |

References

- Song, Q.-W., Zhao, Y.-N., He, L.-N., Gao, J., & Yang, Z.-Z. (2012). Synthesis of Oxazolidinones/Polyurethanes from Aziridines and CO2.

-

Lamb, K. J., Ingram, I. D. V., North, M., & Sengoden, M. (2019). Valorization of Carbon Dioxide into Oxazolidinones by Reaction with Aziridines. Current Green Chemistry, 6(2), 81-103. [Link]

-

Kim, Y., et al. (2024). Fe(II)-Iminopyridine Catalyst for the Regioselective Synthesis of Oxazolidinones Using Carbon Dioxide. The Journal of Organic Chemistry. [Link]

-

He, L.-N., et al. (2017). Heterogeneous Catalysis for Oxazolidinone Synthesis from Aziridines and CO2. Chinese Journal of Catalysis, 38(4), 584-597. [Link]

-

Lamb, K. J., et al. (2019). Valorization of Carbon Dioxide into Oxazolidinones by Reaction with Aziridines. White Rose eTheses Online. [Link]

- Lamb, K. J., et al. (2019). Valorization of Carbon Dioxide into Oxazolidinones by Reaction with Aziridines. Current Green Chemistry.

-

Ghosh, A., et al. (2019). Solvent-free incorporation of CO2 into 2-oxazolidinones: a review. RSC Advances, 9(36), 20959-20986. [Link]

-